molecular formula C16H12N2O2 B2427515 6-Methyl-2-(3-nitrophenyl)quinoline CAS No. 857204-98-9

6-Methyl-2-(3-nitrophenyl)quinoline

Cat. No. B2427515
CAS RN: 857204-98-9
M. Wt: 264.284
InChI Key: WMKLUXLOFLXNPT-UHFFFAOYSA-N
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Description

6-Methyl-2-(3-nitrophenyl)quinoline is a derivative of quinoline, a nitrogen-containing heterocycle . It is used as a building block for the synthesis of various pharmaceutical compounds and biologically active compounds .


Synthesis Analysis

The synthesis of quinoline derivatives involves several methods. One common method is the Skraup reaction, where aniline is heated with sulfuric acid, glycerol, and an oxidizing agent . Other methods include one-pot domino reaction, microwave synthesis using a catalyst, using ionic liquids, photocatalytic synthesis (UV radiation), Pfitzinger reaction, I2-catalyzed cyclization reaction, Wittig reaction, cascade reaction, imino Diels–Alder reaction, Friedel–Crafts reaction, CDC reaction, solvent-free reactions and using small chiral organic molecules as catalysts .


Molecular Structure Analysis

The molecular formula of 6-Methyl-2-(3-nitrophenyl)quinoline is C16H12N2O2 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Quinoline derivatives are suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Other reactions include oxidative dehydrogenation of tetrahydroquinolines to afford quinolines .


Physical And Chemical Properties Analysis

The molecular weight of 6-Methylquinoline, a similar compound, is 143.1852 . More specific physical and chemical properties of 6-Methyl-2-(3-nitrophenyl)quinoline were not found in the search results.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of two different fragments, facilitated by a palladium catalyst. In SM coupling, 6-Methyl-2-(3-nitrophenyl)quinoline serves as an organoboron reagent. Its mild reaction conditions and functional group tolerance make it a valuable tool for synthesizing complex molecules .

Antioxidant Activity

Researchers have explored the antioxidant properties of benzoquinoline-based compounds, including 6-Methyl-2-(3-nitrophenyl)quinoline. These molecules play a crucial role in scavenging free radicals and protecting cells from oxidative damage. Investigating the specific mechanisms and potential applications of this compound in antioxidant therapy is an ongoing area of interest .

Fluorescent Probes

Due to its quinoline core, 6-Methyl-2-(3-nitrophenyl)quinoline exhibits fluorescence properties. Scientists have utilized it as a fluorescent probe in biological studies. By attaching this compound to specific biomolecules, researchers can visualize cellular processes, monitor enzyme activity, and track molecular interactions .

Medicinal Chemistry

The unique structure of 6-Methyl-2-(3-nitrophenyl)quinoline makes it a potential candidate for drug development. Medicinal chemists explore its derivatives for their pharmacological activities, such as anticancer, antimicrobial, or anti-inflammatory effects. Rational modifications can enhance its bioactivity and selectivity .

Photophysical Applications

Quinoline derivatives, including 6-Methyl-2-(3-nitrophenyl)quinoline, find applications in optoelectronic devices. Their photophysical properties, such as absorption and emission wavelengths, make them suitable for organic light-emitting diodes (OLEDs), sensors, and photovoltaic materials. Researchers investigate their performance and stability in these contexts .

Coordination Chemistry

The nitrogen-containing quinoline moiety in this compound allows it to coordinate with metal ions. Coordination complexes based on 6-Methyl-2-(3-nitrophenyl)quinoline may exhibit interesting properties, such as luminescence, catalysis, or magnetic behavior. Understanding these interactions contributes to the field of coordination chemistry .

Future Directions

Fused tetracyclic systems containing a quinoline nucleus represent an important class of heterocyclic bioactive natural products and pharmaceuticals because of their significant and wide-spectrum biological properties . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

properties

IUPAC Name

6-methyl-2-(3-nitrophenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c1-11-5-7-15-13(9-11)6-8-16(17-15)12-3-2-4-14(10-12)18(19)20/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKLUXLOFLXNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(3-nitrophenyl)quinoline

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